Cas no 2172532-09-9 (3-(2-cyclobutylethyl)-N-methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

3-(2-cyclobutylethyl)-N-methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2-cyclobutylethyl)-N-methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine
- 3-(2-cyclobutylethyl)-N-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 2172532-09-9
- EN300-1591968
-
- インチ: 1S/C11H16N6/c1-12-10-9-11(14-7-13-10)17(16-15-9)6-5-8-3-2-4-8/h7-8H,2-6H2,1H3,(H,12,13,14)
- InChIKey: AAOPLBMOCXCNEC-UHFFFAOYSA-N
- ほほえんだ: N1(C2C(=C(N=CN=2)NC)N=N1)CCC1CCC1
計算された属性
- せいみつぶんしりょう: 232.14364454g/mol
- どういたいしつりょう: 232.14364454g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2
3-(2-cyclobutylethyl)-N-methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1591968-2.5g |
3-(2-cyclobutylethyl)-N-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2172532-09-9 | 2.5g |
$3362.0 | 2023-05-26 | ||
Enamine | EN300-1591968-10000mg |
3-(2-cyclobutylethyl)-N-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2172532-09-9 | 10000mg |
$7373.0 | 2023-09-23 | ||
Enamine | EN300-1591968-5000mg |
3-(2-cyclobutylethyl)-N-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2172532-09-9 | 5000mg |
$4972.0 | 2023-09-23 | ||
Enamine | EN300-1591968-50mg |
3-(2-cyclobutylethyl)-N-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2172532-09-9 | 50mg |
$1440.0 | 2023-09-23 | ||
Enamine | EN300-1591968-100mg |
3-(2-cyclobutylethyl)-N-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2172532-09-9 | 100mg |
$1508.0 | 2023-09-23 | ||
Enamine | EN300-1591968-250mg |
3-(2-cyclobutylethyl)-N-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2172532-09-9 | 250mg |
$1577.0 | 2023-09-23 | ||
Enamine | EN300-1591968-2500mg |
3-(2-cyclobutylethyl)-N-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2172532-09-9 | 2500mg |
$3362.0 | 2023-09-23 | ||
Enamine | EN300-1591968-5.0g |
3-(2-cyclobutylethyl)-N-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2172532-09-9 | 5g |
$4972.0 | 2023-05-26 | ||
Enamine | EN300-1591968-500mg |
3-(2-cyclobutylethyl)-N-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2172532-09-9 | 500mg |
$1646.0 | 2023-09-23 | ||
Enamine | EN300-1591968-0.05g |
3-(2-cyclobutylethyl)-N-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2172532-09-9 | 0.05g |
$1440.0 | 2023-05-26 |
3-(2-cyclobutylethyl)-N-methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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9. Back matter
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
3-(2-cyclobutylethyl)-N-methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amineに関する追加情報
3-(2-Cyclobutylethyl)-N-Methyl-3H-1,2,3-Triazolo[4,5-d]Pyrimidin-7-Amine: A Comprehensive Overview
3-(2-Cyclobutylethyl)-N-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine (CAS No. 2172532-09-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The unique structural features of this compound make it a promising candidate for various therapeutic applications.
The core structure of 3-(2-cyclobutylethyl)-N-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine consists of a triazolopyrimidine ring system fused with a cyclobutylethyl group and a methylamine substituent. The triazolopyrimidine scaffold is well-known for its ability to interact with various biological targets, such as enzymes and receptors. The cyclobutylethyl group adds steric bulk and hydrophobicity, which can influence the compound's pharmacokinetic properties and target selectivity.
Recent studies have highlighted the potential of 3-(2-cyclobutylethyl)-N-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine in the treatment of viral infections. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action involves inhibition of viral replication by targeting key viral enzymes such as RNA-dependent RNA polymerase (RdRp).
In addition to its antiviral properties, 3-(2-cyclobutylethyl)-N-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine has shown promising anticancer activity. Research conducted at the National Cancer Institute revealed that this compound selectively inhibits the growth of various cancer cell lines, particularly those derived from lung and breast cancers. The anticancer effects are attributed to its ability to induce apoptosis and cell cycle arrest by modulating key signaling pathways such as PI3K/AKT and MAPK/ERK.
The pharmacokinetic profile of 3-(2-cyclobutylethyl)-N-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine has also been extensively studied. Preclinical data indicate that this compound exhibits favorable oral bioavailability and a long half-life in vivo. These properties make it an attractive candidate for further development as an orally available therapeutic agent. Additionally, the compound has demonstrated low toxicity in animal models, suggesting a favorable safety profile.
To further explore the therapeutic potential of 3-(2-cyclobutylethyl)-N-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine, several clinical trials are currently underway. Phase I trials have shown promising results in terms of safety and tolerability in healthy volunteers. Phase II trials are being conducted to evaluate the efficacy of this compound in treating specific viral infections and cancers. Preliminary data from these trials suggest that 3-(2-cyclobutylethyl)-N-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine may offer significant clinical benefits over existing treatments.
In conclusion, 3-(2-cyclobutylethyl)-N-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine (CAS No. 2172532-09-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development in drug discovery programs. Ongoing research and clinical trials will continue to elucidate its full potential as a novel therapeutic agent.
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